N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC20107601
Molecular Formula: C28H25N5O2
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25N5O2 |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C28H25N5O2/c1-19-9-8-15-33-25(19)31-26-23(28(33)35)17-22(27(34)30-18-21-12-6-3-7-13-21)24(29)32(26)16-14-20-10-4-2-5-11-20/h2-13,15,17,29H,14,16,18H2,1H3,(H,30,34) |
| Standard InChI Key | QCTOWHLNBAYSOP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Introduction
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple aromatic precursors:
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Core Formation:
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The triazatricyclic framework is synthesized by cyclization of intermediates containing nitrogen-rich heterocycles.
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Common reagents include benzylamines and ketones for introducing the benzyl and phenylethyl groups.
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Functionalization:
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Imine and carboxamide groups are introduced through condensation reactions.
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Methylation at specific sites ensures the correct substitution pattern.
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Characterization:
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Spectroscopic techniques such as NMR (1H and 13C) confirm the chemical structure.
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Mass spectrometry (e.g., LC-MS) is used to verify molecular weight.
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X-ray crystallography may be employed for detailed structural elucidation.
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Table 2: Hypothetical Biological Activities
| Target Enzyme/Pathway | Potential Effect |
|---|---|
| DNA Polymerase | Inhibition (anticancer) |
| Lipoxygenase | Anti-inflammatory |
| Bacterial Topoisomerase | Antibacterial |
Research Outlook
Further research is needed to explore the full potential of this compound:
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Structure-Activity Relationship (SAR):
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Modifications at the benzyl or phenylethyl groups could enhance activity or selectivity.
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Toxicology Studies:
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In vitro and in vivo assays are essential to assess safety profiles.
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Pharmacokinetics:
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Studies on absorption, distribution, metabolism, and excretion (ADME) will determine its drug-like properties.
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